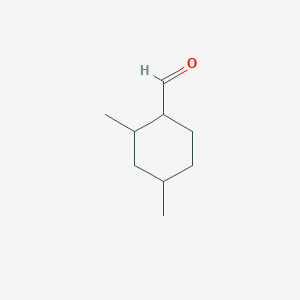

2,4-Dimethylcyclohexane-1-carbaldehyde

Description

General Context of Substituted Cyclohexanes in Organic Synthesis

Substituted cyclohexanes are fundamental structural motifs in a vast array of organic molecules, from natural products to synthetic materials. The cyclohexane (B81311) ring is not planar; it predominantly adopts a strain-free "chair" conformation, which is its most stable energetic state. pressbooks.pub In this conformation, the twelve hydrogen atoms are oriented in two distinct positions: six are axial (perpendicular to the ring's average plane) and six are equatorial (extending from the perimeter of the ring). pressbooks.pub

When substituents are introduced onto the ring, they can occupy either axial or equatorial positions. The stability of a substituted cyclohexane is largely dictated by steric interactions. Generally, a conformation where a substituent is in the equatorial position is more stable than one where it is in the axial position. This preference is due to the avoidance of steric strain, specifically 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the two axial hydrogens on the same side of the ring.

For disubstituted cyclohexanes, such as the 2,4-dimethyl variant, the relative orientation of the substituents gives rise to geometric isomers, termed cis (substituents on the same side of the ring) and trans (substituents on opposite sides). pressbooks.pub The stability of these isomers depends on the chair conformation that minimizes steric strain. For instance, in trans-1,4-dimethylcyclohexane, the most stable conformer has both methyl groups in equatorial positions, whereas the cis isomer must have one axial and one equatorial methyl group. sielc.com This conformational analysis is crucial in organic synthesis for predicting the outcomes of reactions and the properties of the resulting molecules.

Significance of Carbaldehyde Functionality in Chemical Transformations

The carbaldehyde, or simply aldehyde, is a functional group characterized by a carbonyl center (a carbon double-bonded to an oxygen) bonded to a hydrogen atom and a carbon substituent. When attached to a ring, the suffix "-carbaldehyde" is used in its IUPAC name. This functional group is one of the most important in organic chemistry due to its versatile reactivity.

The polarity of the carbon-oxygen double bond, with the carbon being electrophilic and the oxygen being nucleophilic, is the key to the aldehyde's reactivity. Aldehydes are highly susceptible to nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbonyl carbon. This reactivity allows for a wide range of chemical transformations, including:

Oxidation to form carboxylic acids.

Reduction to yield primary alcohols.

Nucleophilic addition with organometallic reagents (like Grignard reagents) to form secondary alcohols.

Wittig reaction to convert the carbonyl group into a carbon-carbon double bond.

Formation of cyanohydrins, acetals, and imines.

This extensive reactivity makes aldehydes crucial intermediates in the synthesis of more complex organic molecules, enabling the construction of new carbon-carbon bonds and the introduction of other functional groups.

Overview of 2,4-Dimethylcyclohexane-1-carbaldehyde in Contemporary Research

This compound is a disubstituted cyclohexane carbaldehyde. Its structure combines the stereochemical complexity of a disubstituted ring with the synthetic versatility of an aldehyde. While its unsaturated analog, 2,4-dimethylcyclohex-3-ene-1-carbaldehyde (often known by trade names like Triplal), is a well-documented compound used in the fragrance industry for its green and aldehydic scent, specific research focusing on the saturated this compound is less prevalent in publicly available literature. achemblock.comchemspider.com

The compound exists as multiple stereoisomers due to the three stereocenters at carbons 1, 2, and 4. This leads to different cis and trans arrangements of the methyl groups relative to each other and to the carbaldehyde group. The conformational stability of each isomer is determined by the principles of steric hindrance, with a strong preference for conformations where the bulkier substituents (the carbaldehyde and methyl groups) occupy equatorial positions to minimize 1,3-diaxial interactions. For example, the most stable stereoisomer would likely be the one that can adopt a chair conformation with all three substituents in equatorial positions.

Given the reactivity of the aldehyde group, this compound serves as a potential precursor for a variety of other molecules. Its defined stereochemistry could be exploited in asymmetric synthesis to produce specific stereoisomers of more complex target molecules. Research on its synthesis and reactivity would likely focus on stereoselective methods to control the orientation of the substituents, leading to compounds with specific three-dimensional structures for applications in materials science or as pharmaceutical intermediates. However, detailed studies on such applications are not widely reported.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆O |

| Average Mass | 140.226 g/mol |

| Monoisotopic Mass | 140.120115 g/mol |

| ChemSpider ID | 10787702 nih.gov |

| PubChem CID | 17587929 |

Properties

IUPAC Name |

2,4-dimethylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7-3-4-9(6-10)8(2)5-7/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLOASXVBUNPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589661 | |

| Record name | 2,4-Dimethylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103263-27-0 | |

| Record name | 2,4-Dimethylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dimethylcyclohexane 1 Carbaldehyde and Analogs

Stereoselective and Enantioselective Synthesis

Stereoselective synthesis is a cornerstone of modern organic chemistry, focusing on methods that preferentially form one stereoisomer over others. For a molecule like 2,4-dimethylcyclohexane-1-carbaldehyde, which has multiple chiral centers, achieving control over both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is paramount.

Chemoenzymatic Approaches for Chiral Cyclohexane (B81311) Carbaldehydes

Chemoenzymatic synthesis combines the versatility of traditional chemical reactions with the exceptional selectivity of biological catalysts (enzymes). This approach provides a powerful strategy for producing enantiopure compounds that are valuable precursors for pharmaceuticals and other fine chemicals. researchgate.netdntb.gov.ua Biocatalytic transformations can achieve reactions that are challenging for conventional chemistry, often with high chemo-, regio-, and enantioselectivity. researchgate.net

For the synthesis of chiral cyclohexane derivatives, enzymes such as lipases and dehydrogenases are particularly useful. Lipase-mediated kinetic resolution, for instance, can separate enantiomers of a racemic mixture. nih.gov A chemoenzymatic route could involve the synthesis of a racemic precursor, followed by an enzymatic resolution to isolate the desired enantiomer. For example, a lipase (B570770) could selectively acylate one enantiomer of a hydroxymethylcyclohexane derivative, allowing for the separation of the resulting ester from the unreacted alcohol.

Furthermore, enzymatic asymmetric reduction of prochiral carbonyl compounds is a well-established method for producing chiral alcohols. researchgate.net A prochiral cyclohexanone (B45756) precursor could be stereoselectively reduced using a carbonyl reductase to generate a chiral cyclohexanol, which could then be chemically converted to the target carbaldehyde. The combination of chemical steps with highly selective enzymatic transformations allows for the efficient construction of complex chiral molecules. core.ac.uk

Organocatalytic Strategies in Aldehyde and Cyclohexane Derivative Synthesis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a complementary approach to metal- and enzyme-based catalysis. This field has expanded rapidly, providing robust methods for the asymmetric synthesis of aldehydes and cyclohexane derivatives. scienceopen.com A primary mechanism in organocatalysis involves the formation of nucleophilic enamine intermediates from aldehydes and chiral amine catalysts, such as proline and its derivatives. scienceopen.com This enamine activation strategy facilitates a wide range of enantioselective transformations.

For constructing substituted cyclohexane rings, organocatalytic cascade reactions are particularly powerful. nih.gov These one-pot sequences, such as Michael-Michael-Aldol reactions, can generate multiple stereocenters with high control. For instance, a chiral amino-squaramide catalyst can promote the Michael addition of a β-ketoester to a nitroalkene, followed by subsequent additions and cyclization to form highly functionalized cyclohexanes with excellent yields and stereoselectivities. nih.gov Another strategy involves the reaction of aliphatic enals with nitro compounds in a quadruple organocascade, yielding tetrasubstituted cyclohexene (B86901) carbaldehydes with high enantiomeric excess. researchgate.net

The direct enantioselective α-hydroxymethylation of aldehydes using α,α-diarylprolinol silyl (B83357) ether organocatalysts is another relevant technique, providing access to key chiral building blocks. organic-chemistry.org These strategies demonstrate the power of organocatalysis to construct complex chiral frameworks applicable to the synthesis of this compound analogs.

| Catalyst Type | Reaction Type | Substrate Example | Product | Stereoselectivity |

| Chiral Amino-squaramide | Michael-Michael-1,2-addition | β-ketoester, β-nitrostyrene, α,α-dicyanoolefin | Functionalized cyclohexane | Excellent d.r. and e.e. nih.gov |

| Prolinol Silyl Ether | Michael-Michael-Aldol Cascade | Alkoxyaldehyde, Nitroalkene | Michael Adduct | High e.e. scienceopen.com |

| α,α-Diarylprolinol TMS Ether | α-Hydroxymethylation | Aldehydes | β-hydroxycarboxylic acids | Excellent e.e. organic-chemistry.org |

| Proline | Cross Aldol Reaction | α-keto phosphonates, Ketones | Tertiary α-hydroxy phosphonates | Up to 99% e.e. nih.gov |

Asymmetric Catalytic Hydrogenation and Related Transformations

Asymmetric hydrogenation is a highly efficient method for creating stereogenic centers by adding hydrogen across a double bond with the help of a chiral catalyst. wikipedia.org This technique is widely used in both academic research and industrial applications to produce enantiomerically enriched molecules. ajchem-b.comscholaris.ca For the synthesis of a chiral cyclohexane system, asymmetric hydrogenation could be applied to a prochiral cyclohexene precursor.

Catalysts for this transformation typically consist of a transition metal (such as rhodium, ruthenium, or iridium) complexed with a chiral ligand. wikipedia.orgajchem-b.com Ligands like BINAP and TsDPEN are well-known for inducing high levels of enantioselectivity. wikipedia.orgarkat-usa.org For example, iridium-catalyzed hydrogenation of unfunctionalized olefins and ruthenium-catalyzed hydrogenation of heteroaromatic compounds have shown high yields and excellent enantiomeric excesses. ajchem-b.com The hydrogenation of a suitably substituted cyclohexene could establish the stereocenters at the 2- and 4-positions with high fidelity.

Asymmetric transfer hydrogenation offers an alternative where the hydrogen is supplied by a donor molecule like isopropanol (B130326) or formic acid, avoiding the need for high-pressure hydrogen gas. arkat-usa.org Ruthenium TsDPEN complexes have proven effective in the enantioselective mono-reduction of cyclic 1,3-diketones, yielding chiral hydroxy ketones with high enantiomeric excess, which are valuable synthetic intermediates. arkat-usa.org

| Metal/Ligand System | Substrate Type | Product | Enantiomeric Excess (e.e.) |

| Rhodium/(R,R)-Et-DuPhos | Methyl α-acetamidocinnamate (MAC) | Chiral amino acid precursor | >99% (R) ajchem-b.com |

| Iridium/(R)-MeO-BIPHEP | Quinolines | Chiral tetrahydroquinolines | Up to 96% ajchem-b.com |

| Ruthenium/TsDPEN | 2-(pyridine-2-yl)quinoline | Chiral N,P-ligand precursor | High e.e. ajchem-b.com |

| Ruthenium/TsDPEN | 2,2-dimethylcyclohexane-1,3-dione | (S)-3-hydroxy-2,2-dimethylcyclohexanone | High e.e. arkat-usa.org |

Absolute Asymmetric Synthesis Concepts Applicable to Chiral Cyclohexane Systems

Absolute asymmetric synthesis refers to the formation of optically active products from achiral or racemic precursors without the use of any external chiral agents like catalysts or auxiliaries. gu.se This concept is of fundamental interest as it relates to the origin of homochirality in nature. gu.se While generally considered a significant challenge, one potential route is through total spontaneous resolution, where enantiomers of a stereochemically labile substance crystallize separately as a conglomerate. gu.se

The application of absolute asymmetric synthesis to create a specific molecule like this compound is currently more theoretical than practical. However, concepts involving physical chiral forces, such as circularly polarized light (CPL), have been shown to induce enantiomeric excess in certain photochemical reactions. researchgate.net For a complex chiral cyclohexane system, such an approach would require the design of a precursor that could undergo a stereoselective transformation under the influence of a physical chiral field, a highly challenging but conceptually fascinating prospect.

Diastereoselective and Enantioselective Control Mechanisms

Achieving precise stereochemical outcomes relies on understanding and manipulating the mechanisms that control diastereoselectivity and enantioselectivity. In the synthesis of substituted cyclohexanes, chair conformations are generally the most stable, and substituents prefer to occupy equatorial positions to minimize steric hindrance. libretexts.org

Diastereoselective control often relies on pre-existing stereocenters within the substrate or on the steric properties of the reagents. For instance, in the epoxidation of a substituted cyclohexene, the reagent will preferentially attack the less sterically hindered face of the double bond, leading to one diastereomer over the other. cureffi.org Directed reactions, where a functional group on the substrate (like a hydroxyl group) coordinates with the reagent, can also dictate the facial selectivity of an attack, sometimes overriding simple steric considerations. cureffi.org Cascade reactions that form multiple bonds and rings in one pot, such as inter-intramolecular double Michael additions, can proceed with high diastereoselectivity to yield highly substituted cyclohexanones. beilstein-journals.org

Enantioselective control is achieved by using a chiral catalyst or auxiliary that creates a chiral environment around the reacting substrate. nih.gov In organocatalysis, the chiral catalyst forms a transient, covalently bound intermediate (like an iminium ion or enamine) that directs the approach of the second reactant to one specific face. nih.gov In metal-catalyzed reactions, such as asymmetric hydrogenation, the chiral ligands create a dissymmetric space around the metal center, forcing the substrate to coordinate in a specific orientation before the hydrogen transfer occurs. acs.org This synergistic control by the catalyst and substrate chirality is crucial for building complex molecules with multiple stereocenters. acs.org

Multicomponent Reactions (MCRs) in the Construction of Substituted Cyclohexane Frameworks

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates most or all of the atoms from the starting materials. nih.gov This approach is valued for its high atom- and step-economy, reduced waste, and ability to rapidly generate libraries of complex molecules. beilstein-journals.orgrsc.org

For the construction of substituted cyclohexane frameworks, MCRs can offer a convergent and powerful route. For example, a one-pot reaction involving an aromatic aldehyde, malononitrile, and cyclohexanone in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) can proceed through a series of tandem Knoevenagel condensation and Michael addition reactions to yield highly substituted polyhydronaphthalene derivatives. growingscience.com

While classical MCRs like the Ugi or Biginelli reactions are well-established, the development of novel MCRs to build specific carbocyclic frameworks is an active area of research. beilstein-journals.orgwiley.com A hypothetical MCR for a precursor to this compound could involve the reaction of a β-dicarbonyl compound, an aldehyde, and a Michael acceptor in a domino sequence to construct the substituted ring system in a single operation. The versatility of MCRs makes them an attractive strategy for the efficient synthesis of complex cyclohexane derivatives. nih.gov

Strategic Chemical Transformations for Cyclohexane Carbaldehyde Synthesis

The synthesis of cyclohexane carbaldehydes, including this compound, relies on a variety of strategic chemical transformations. These methods are designed to construct the cyclohexane core, introduce the aldehyde functionality, and control the stereochemistry of the substituents. Key strategies involve condensation and addition reactions to build the carbon framework, precise oxidation and reduction protocols to manipulate functional groups, and carbon-carbon bond-forming reactions to introduce the carbaldehyde group or its precursors.

Condensation and Addition Reactions

Condensation and addition reactions are fundamental to the synthesis of cyclic aldehydes. The Aldol condensation, for instance, allows for the formation of β-hydroxy aldehydes or ketones, which can undergo subsequent reactions to form cyclic structures. masterorganicchemistry.comncert.nic.in When carried out between two different carbonyl compounds, this is known as a cross-aldol condensation. ncert.nic.in These reactions are crucial for building the carbon skeleton that can be later modified to yield the target cyclohexane ring.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings with good stereochemical control. fiveable.me This reaction involves a conjugated diene and a dienophile to form a cyclohexene derivative. For example, the reaction between isoprene (B109036) and crotonaldehyde (B89634) can yield a mixture of dimethyl-cyclohexene-carbaldehyde isomers, which are direct precursors or analogs of the target compound. google.com A patent describes the synthesis of a 4 (or 3),6-dimethyl-3-cyclohexene-1-carbaldehyde mixture via a Diels-Alder reaction, which can be optimized by controlling temperature and using a zinc catalyst like zinc chloride. google.com

Nucleophilic addition is another key reaction type, central to the chemistry of carbonyl compounds. ncert.nic.in For instance, the addition of hydrogen cyanide (HCN) to aldehydes and ketones yields cyanohydrins, which are versatile intermediates in synthesis. ncert.nic.in

Table 1: Diels-Alder Synthesis of Dimethyl-cyclohexene-carbaldehyde Isomers

| Reactants | Catalyst | Temperature | Pressure | Product |

|---|---|---|---|---|

| Isoprene, Crotonaldehyde | Zinc Chloride (optional) | 140-180 °C | 90-140 psig | 4(or 3),6-dimethyl-3-cyclohexene-1-carbaldehyde mixture |

Data sourced from a patented preparation method. google.com

Reduction and Oxidation Protocols

The interconversion of functional groups through reduction and oxidation is a cornerstone of organic synthesis. rsc.org The preparation of this compound can be achieved through the controlled oxidation of the corresponding primary alcohol, (2,4-dimethylcyclohexyl)methanol. Various protocols exist for the oxidation of primary alcohols to aldehydes, with a focus on preventing over-oxidation to the carboxylic acid. oup.com Modern methods often employ selective catalysts to achieve high yields under mild conditions. For example, the oxidation of alcohols can be performed using t-butyl hydroperoxide with a VOSO₄ catalyst. oup.com

Conversely, the target aldehyde can be synthesized by the partial reduction of a carboxylic acid derivative, such as an ester or an acyl chloride. This approach requires careful selection of reducing agents to stop the reaction at the aldehyde stage.

Aerobic oxidation, using oxygen from the air as the oxidant, represents a more environmentally friendly approach. researchgate.net Research has demonstrated the highly selective, metal-free oxidation of various aldehydes to their corresponding carboxylic acids using N-heterocyclic carbenes as organocatalysts; this same principle can be applied in reverse or adapted for alcohol oxidation. researchgate.net

Table 2: Selected Oxidation Methods for Alcohol to Aldehyde Conversion

| Substrate Type | Oxidant | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Primary Alcohol | t-Butyl hydroperoxide | VOSO₄ | Aldehyde |

| Primary Alcohol | Oxygen (Air) | N-Heterocyclic Carbene (NHC) | Carboxylic Acid (illustrates aerobic oxidation principle) |

This table represents general protocols applicable to the synthesis of cyclohexane carbaldehydes. oup.comresearchgate.net

Nucleophilic Substitution and Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is essential for introducing the carbaldehyde group or extending a carbon chain. youtube.com Nucleophilic substitution reactions provide a classic method for this. For example, a haloalkane can react with sodium cyanide to form a nitrile, which extends the carbon chain by one. youtube.com The resulting nitrile can then be hydrolyzed to a carboxylic acid or reduced to a primary amine, or partially reduced to an aldehyde.

Grignard reactions are among the most versatile C-C bond-forming methods. fiveable.meillinois.edu A Grignard reagent, such as 2,4-dimethylcyclohexylmagnesium bromide, can be prepared from the corresponding alkyl halide. This organometallic compound can then react with a formylating agent (e.g., ethyl formate) to introduce the aldehyde functionality onto the cyclohexane ring.

Similarly, organocuprate reagents can react with a range of electrophiles, including acid chlorides and epoxides, to form new C-C bonds. chemistry.coach These reactions are known for their high efficiency and functional group tolerance. The Friedel-Crafts acylation is another important C-C bond-forming reaction, typically used on aromatic systems, but related principles can be applied in aliphatic chemistry under specific catalytic conditions. youtube.com

Table 3: Key Carbon-Carbon Bond Forming Reactions

| Reaction Name | Nucleophile | Electrophile | Product Intermediate |

|---|---|---|---|

| Cyanide Substitution | Cyanide ion (CN⁻) | Haloalkane | Nitrile |

| Grignard Reaction | Organomagnesium halide (R-MgX) | Formate ester, DMF | Aldehyde |

| Organocuprate Coupling | Gilman reagent (R₂CuLi) | Acid chloride, Epoxide | Ketone, Alcohol |

This table summarizes general reactions for introducing a carbon atom, which can then be converted to an aldehyde. fiveable.meyoutube.comchemistry.coach

Development of Novel Synthetic Protocols

Modern synthetic chemistry is increasingly focused on developing novel protocols that are more efficient, selective, and environmentally benign. rsc.org In the context of cyclohexane carbaldehyde synthesis, this includes the use of biocatalysis and advanced organocatalysis.

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity, often under mild conditions. A notable development is the use of an engineered alcohol oxidase for the synthesis of 1,4-cyclohexanedicarboxaldehyde from 1,4-cyclohexanedimethanol. nih.gov This enzymatic approach addresses the challenge of regioselectivity, where chemical methods might struggle to oxidize one of two identical functional groups. nih.gov Although this example produces a dialdehyde, the principle of using engineered enzymes can be applied to the synthesis of monoaldehydes like this compound from the corresponding diol or alcohol, offering a green alternative to traditional chemical oxidants. nih.gov

The development of new catalytic systems is also a major area of research. As mentioned, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for oxidation reactions. researchgate.net Their use in aerobic oxidations avoids the need for stoichiometric amounts of toxic and expensive metal-based oxidants. researchgate.net Further research into novel catalytic cycles and reaction media continues to push the boundaries of synthetic efficiency for compounds like this compound.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,4-cyclohexanedicarboxaldehyde |

| 1,4-cyclohexanedimethanol |

| (2,4-dimethylcyclohexyl)methanol |

| This compound |

| 2,4-dimethylcyclohexylmagnesium bromide |

| 4 (or 3),6-dimethyl-3-cyclohexene-1-carbaldehyde |

| Acyl chloride |

| Aldehyde |

| β-hydroxy aldehyde |

| β-hydroxy ketone |

| Carboxylic acid |

| Crotonaldehyde |

| Cyanohydrin |

| Dimethyl-cyclohexene-carbaldehyde |

| Ester |

| Ethyl formate |

| Haloalkane |

| Hydrogen cyanide |

| Isoprene |

| Ketone |

| Nitrile |

| Primary amine |

| t-butyl hydroperoxide |

| VOSO₄ |

Stereochemical and Conformational Landscape of 2,4 Dimethylcyclohexane 1 Carbaldehyde

Isomerism and Stereoisomeric Relationships

Stereoisomers are compounds that share the same molecular formula and atom connectivity but differ in the spatial arrangement of their atoms. libretexts.org For a trisubstituted cyclohexane (B81311) like 2,4-dimethylcyclohexane-1-carbaldehyde, several types of stereoisomerism are possible.

The rigid structure of the cyclohexane ring prevents free rotation around its carbon-carbon single bonds, giving rise to cis-trans isomerism, also known as geometric isomerism. libretexts.org This type of isomerism describes the relative orientation of substituents on the ring as being on the same side (cis) or opposite sides (trans) of the ring's plane. libretexts.orgyoutube.com With substituents at positions 1, 2, and 4, multiple geometric isomers are possible, defined by the relationship of the methyl groups to the carbaldehyde group.

The possible cis-trans relationships for this compound are outlined below.

| Isomer Description | Relationship between C1-CHO and C2-CH₃ | Relationship between C1-CHO and C4-CH₃ | Relationship between C2-CH₃ and C4-CH₃ |

| cis,cis | cis | cis | cis |

| cis,trans | cis | trans | trans |

| trans,cis | trans | cis | trans |

| trans,trans | trans | trans | cis |

This interactive table summarizes the possible geometric isomers based on the relative positions of the three substituent groups.

Beyond geometric isomerism, this compound also exhibits other stereoisomeric relationships. The various cis-trans isomers are diastereomers of one another; they are stereoisomers that are not mirror images. masterorganicchemistry.comreddit.com

Furthermore, the presence of multiple chiral centers means that these isomers can exist as pairs of enantiomers, which are non-superimposable mirror images. masterorganicchemistry.comubc.ca If a molecule has more than one stereocenter, changing the configuration of all centers results in its enantiomer, while changing some but not all results in a diastereomer. masterorganicchemistry.com Due to the substitution pattern at positions 1, 2, and 4, the molecule lacks an internal plane of symmetry in all its geometric forms, meaning all isomers are chiral and can exist as a pair of enantiomers.

Chiral and Stereogenic Center Identification

A stereogenic center (or chiral center) is an atom, typically carbon, that is bonded to four different groups, leading to a spatial arrangement that is not superimposable on its mirror image. ubc.castackexchange.com In this compound, three such centers exist.

Carbon-1 (C1): This carbon is attached to the carbaldehyde group, a hydrogen atom, and two different pathways around the ring (C2 and C6). The path C1-C2-C3-C4 is substituted differently than the path C1-C6-C5-C4, making C1 a stereogenic center.

Carbon-2 (C2): This carbon is bonded to a methyl group, a hydrogen atom, and two different ring segments (C1 and C3). The presence of the carbaldehyde group at C1 and a methyl group at C4 makes the two pathways from C2 around the ring non-equivalent. Therefore, C2 is a stereogenic center.

Carbon-4 (C4): This carbon is attached to a methyl group, a hydrogen atom, and two distinct ring segments (C3 and C5). The substitution at C1 and C2 breaks the symmetry of the ring relative to C4, rendering it a stereogenic center.

With three distinct stereogenic centers, the theoretical maximum number of stereoisomers is 2³, or 8. These exist as four pairs of enantiomers.

| Carbon Atom | Attached Groups | Stereogenic Status |

| C1 | 1. Carbaldehyde (-CHO) 2. Hydrogen (-H) 3. Ring carbon C2 4. Ring carbon C6 | Yes |

| C2 | 1. Methyl (-CH₃) 2. Hydrogen (-H) 3. Ring carbon C1 4. Ring carbon C3 | Yes |

| C4 | 1. Methyl (-CH₃) 2. Hydrogen (-H) 3. Ring carbon C3 4. Ring carbon C5 | Yes |

This interactive table identifies the stereogenic centers within the this compound molecule.

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring is not a planar hexagon; it adopts puckered three-dimensional conformations to minimize angle strain and torsional strain. libretexts.orgbyjus.com The stability and properties of this compound are intrinsically linked to the behavior of this ring system.

The most stable and predominant conformation for a cyclohexane ring is the chair conformation . libretexts.orglibretexts.org This arrangement allows all carbon-carbon bond angles to be approximately 109.5°, eliminating angle strain, and all adjacent carbon-hydrogen bonds are staggered, which eliminates torsional strain. libretexts.orgaskthenerd.com

Other higher-energy conformers exist, such as the boat and twist-boat (or skew-boat) conformations, which act as intermediates during the ring inversion process. wikipedia.org The boat conformation is destabilized by steric hindrance between the "flagpole" hydrogens and by torsional strain from eclipsed bonds. libretexts.orgyoutube.com The twist-boat conformation alleviates some of these unfavorable interactions and is therefore more stable than the true boat form but remains significantly less stable than the chair. libretexts.orgwikipedia.org The relative energy of these conformations generally follows the order: chair < twist-boat < boat. wikipedia.org

In the chair conformation, substituents can occupy two distinct types of positions:

Axial (a): Bonds are parallel to the vertical axis of the ring. askthenerd.com

Equatorial (e): Bonds extend from the "equator" of the ring. askthenerd.com

For substituted cyclohexanes, the most stable chair conformer is typically the one that places the largest substituent groups in the equatorial position. libretexts.orglibretexts.org This minimizes steric repulsion, known as 1,3-diaxial interactions, that occurs between an axial substituent and the other axial atoms on the same side of the ring. libretexts.org For this compound, the relative steric bulk of the carbaldehyde and methyl groups dictates the preferred conformation for each geometric isomer.

At room temperature, the cyclohexane ring is conformationally dynamic, undergoing a rapid interconversion between two chair forms known as ring inversion or chair flip . libretexts.orgvu.nl During this process, all axial substituents become equatorial, and all equatorial substituents become axial. byjus.comlibretexts.org

This inversion is not a simple rotation but a complex process that passes through the higher-energy half-chair, twist-boat, and boat conformations. wikipedia.orgyoutube.com The energy barrier for the ring inversion of unsubstituted cyclohexane is approximately 10 kcal/mol (about 45 kJ/mol). libretexts.orgmasterorganicchemistry.com While the two chair conformers of a specific isomer of this compound are in rapid equilibrium, they are generally not of equal energy. The equilibrium will heavily favor the conformer with the lowest steric strain, which is the one that minimizes the number and size of substituents in the axial position. libretexts.org The presence of bulky substituents can influence the energy barriers of this dynamic process. nih.gov

A-Values and Conformational Energy of Substituents

The conformational preference of a substituted cyclohexane is largely governed by the tendency of substituents to occupy the more spacious equatorial position over the sterically hindered axial position. This preference is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position.

For the substituents present in this compound, the A-values provide a starting point for analyzing conformational stability. The methyl group (-CH₃) has a well-established A-value of approximately 1.7 kcal/mol. The carbaldehyde group (-CHO) has a smaller A-value, estimated to be around 0.7 kcal/mol, indicating a lesser but still significant preference for the equatorial orientation.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.7 |

| -CHO (Carbaldehyde) | 0.7 |

Steric Effects and 1,3-Diaxial Interactions

The primary source of steric strain that drives substituents into the equatorial position is the 1,3-diaxial interaction. This refers to the repulsive van der Waals forces between an axial substituent and the two axial hydrogens (or other axial groups) located on the same face of the cyclohexane ring, specifically at the third carbon atoms relative to the substituent.

In a chair conformation, an axial substituent is in close proximity to the axial hydrogens at the C3 and C5 positions (relative to the substituent at C1). This steric clash destabilizes the conformation. For a methyl group in the axial position, this interaction contributes significantly to its A-value. The smaller A-value of the carbaldehyde group suggests that its 1,3-diaxial interactions are less severe.

In this compound, the conformational analysis becomes more complex due to the interplay of multiple substituents. The relative stability of the various possible stereoisomers (cis/trans relationships between the substituents) and their respective chair conformations will depend on minimizing the total steric strain, primarily by avoiding unfavorable 1,3-diaxial interactions involving the larger methyl groups and the carbaldehyde group. For instance, a conformation where all three substituents are equatorial would be expected to be the most stable. Conversely, conformations with multiple axial substituents, leading to significant 1,3-diaxial interactions, would be highly disfavored.

Stereochemical Control in Reactions Involving this compound

The stereochemical outcome of nucleophilic addition reactions to the carbonyl group of this compound is influenced by the pre-existing stereocenters on the cyclohexane ring. Several models have been developed to predict the diastereoselectivity of such reactions.

Cram's Rule, Felkin-Anh Model, and Karabatsos Model Applications

These models provide a framework for predicting which diastereomer will be the major product when a nucleophile attacks an α-chiral aldehyde. The conformation of the cyclohexane ring and the relative steric bulk of the substituents adjacent to the carbonyl group are key factors.

Cram's Rule: This early model proposes a transition state where the largest substituent on the α-carbon is positioned anti-periplanar to the incoming nucleophile. The nucleophile then attacks from the less hindered face. While historically important, it has been largely superseded by the Felkin-Anh model.

Felkin-Anh Model: This is a more refined model that generally provides more accurate predictions. It considers a staggered conformation around the bond between the α-carbon and the carbonyl carbon. The largest group (L) on the α-carbon is oriented perpendicular to the carbonyl group, minimizing steric interactions with the incoming nucleophile. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°) from the face opposite the largest group, passing over the smallest substituent (S). For this compound, the "largest" group would be the cyclohexane ring itself, specifically the C2 carbon bearing a methyl group. The medium group (M) would be the C6 carbon of the ring, and the smallest group (S) would be the hydrogen on the α-carbon. The Felkin-Anh model would therefore predict the nucleophile to attack from the face where it passes over the α-hydrogen.

Karabatsos Model: This model considers the relative energies of different eclipsed transition states. It suggests that the major product arises from the conformation where the smallest substituent on the α-chiral center is eclipsed with the carbonyl oxygen. While it can provide accurate predictions, the Felkin-Anh model, which assumes a staggered transition state, is more widely accepted.

The application of these models to this compound would require a careful analysis of the most stable chair conformation of the starting aldehyde to determine the effective steric environment around the carbonyl group. The substituents at C2 and C4 will influence the orientation of the carbaldehyde group and thus the accessibility of its two faces to an incoming nucleophile.

Topicity of Ligands and Faces (Prochirality)

The concepts of topicity and prochirality are essential for describing the stereochemical relationships within a molecule.

Homotopic ligands are interchangeable by a rotational axis of symmetry.

Enantiotopic ligands are interchangeable by a plane of symmetry but not a rotational axis. Their replacement with a different group would lead to a pair of enantiomers.

Diastereotopic ligands are not interchangeable by any symmetry operation. Their replacement leads to diastereomers. In most chiral stereoisomers of this compound, the methylene (B1212753) hydrogens on the ring will be diastereotopic due to the absence of a plane of symmetry.

Topicity of Faces (Prochirality): The carbonyl group of this compound is prochiral. Its two faces are not equivalent and are designated as Re and Si. Nucleophilic attack on the Re face will produce one stereoisomer, while attack on the Si face will produce the diastereomer. The Felkin-Anh model and related principles predict which of these prochiral faces is more likely to be attacked by a nucleophile, thus determining the stereochemical outcome of the reaction. The steric environment created by the methyl groups at the C2 and C4 positions dictates the preferred face for nucleophilic addition.

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis

Spectroscopic analysis provides a detailed view into the molecular framework of 2,4-dimethylcyclohexane-1-carbaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, mass spectrometry, and UV-Visible spectroscopy each offer unique insights into the compound's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for assigning the positions of protons and carbons and for studying the molecule's dynamic conformational behavior.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehyde proton, the methyl groups, and the protons on the cyclohexane (B81311) ring. The aldehyde proton (CHO) is expected to appear as a doublet in the downfield region, typically between δ 9.5 and 10.0 ppm, due to coupling with the adjacent methine proton at the C1 position. The two methyl groups at the C2 and C4 positions will produce signals in the upfield region (δ 0.8-1.2 ppm), likely as doublets due to coupling with their neighboring protons. The remaining cyclohexane ring protons will present a complex series of overlapping multiplets in the δ 1.0-2.5 ppm range.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the aldehyde group exhibiting a characteristic signal in the highly deshielded region of δ 200-205 ppm. The carbons of the two methyl groups would appear in the upfield region (δ 15-25 ppm). The carbons of the cyclohexane ring, including the methine carbons at C1, C2, and C4, would resonate in the δ 25-55 ppm range. The specific chemical shifts are influenced by the stereochemistry of the molecule (i.e., the relative cis/trans orientation of the substituents).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde H (CHO) | 9.5 - 10.0 | Doublet (d) |

| Ring H (C1) | 2.2 - 2.6 | Multiplet (m) |

| Ring H (C2, C4) | 1.5 - 2.0 | Multiplet (m) |

| Ring H (other) | 1.0 - 1.8 | Multiplet (m) |

| Methyl H (C2-CH₃) | 0.8 - 1.2 | Doublet (d) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C (CHO) | 200 - 205 |

| Ring C (C1) | 50 - 55 |

| Ring C (C2, C4) | 30 - 40 |

| Ring C (other) | 25 - 35 |

| Methyl C (C2-CH₃) | 15 - 25 |

The cyclohexane ring of this compound exists in a dynamic equilibrium between different chair conformations. The orientation of the aldehyde and the two methyl groups (axial or equatorial) significantly affects the stability of these conformers. The analysis of proton-proton coupling constants (³J-values) from the ¹H NMR spectrum can provide insight into the dominant conformation. For instance, a large coupling constant (typically 8-13 Hz) between two adjacent methine protons indicates a diaxial relationship, while smaller coupling constants (1-5 Hz) are characteristic of axial-equatorial or diequatorial interactions.

Variable Temperature (VT) NMR studies are crucial for investigating this conformational equilibrium. nih.gov At room temperature, if the rate of ring-flipping is fast on the NMR timescale, the observed spectrum is an average of the contributing conformers. As the temperature is lowered, the interconversion slows down. researchgate.net At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers may broaden and eventually resolve into separate sets of peaks, allowing for the direct observation and quantification of each conformer. nih.govrsc.org This allows for the determination of the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium, revealing the energetic preference for placing the bulky aldehyde and methyl groups in the more stable equatorial positions to minimize steric strain. rsc.org

Vibrational Spectroscopy (IR, Raman, FTIR)

Vibrational spectroscopy, including Infrared (IR), Fourier-transform infrared (FTIR), and Raman spectroscopy, probes the vibrational modes of the bonds within a molecule. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, which is expected in the range of 1720-1740 cm⁻¹. The C-H stretching vibrations of the aldehyde group typically appear as a pair of medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclohexane ring and methyl groups are observed in the 2850-3000 cm⁻¹ region. nist.gov The C-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds, such as the C-C bonds of the cyclohexane ring, often produce stronger signals in Raman than in IR spectroscopy.

Table 3: Characteristic Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort.

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch (Aldehyde) | IR/FTIR, Raman | 1720 - 1740 | Strong (IR), Medium (Raman) |

| C-H Stretch (Aldehyde) | IR/FTIR | ~2820, ~2720 | Medium |

| C-H Stretch (Aliphatic) | IR/FTIR, Raman | 2850 - 3000 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₆O), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 140.12.

Upon electron ionization, the molecular ion undergoes fragmentation. Common fragmentation pathways for cyclic aldehydes include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. Key fragmentation patterns for this molecule would likely involve:

Loss of the aldehyde group (CHO): A peak at m/z 111, corresponding to the [M-29]⁺ ion.

Loss of a methyl group (CH₃): A peak at m/z 125, corresponding to the [M-15]⁺ ion.

Cleavage of the ring: Ring-opening followed by further fragmentation can lead to a series of smaller ions. For instance, cleavage alpha to the carbonyl group could result in the loss of C₄H₈ (56 amu) via a retro-Diels-Alder type mechanism if a double bond were present, but for the saturated ring, fragmentation is more complex. Cleavage often results in stable carbocations. A significant peak might be expected at m/z 83, resulting from the loss of the C₂H₄CHO fragment. Another prominent fragment could be observed at m/z 57, corresponding to a butyl cation.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound This table is interactive. Click on the headers to sort.

| m/z | Proposed Fragment |

|---|---|

| 140 | [C₉H₁₆O]⁺ (Molecular Ion) |

| 125 | [M - CH₃]⁺ |

| 111 | [M - CHO]⁺ |

| 83 | [M - C₂H₄CHO]⁺ |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about electronic transitions within a molecule. The aldehyde group in this compound contains a carbonyl chromophore. This group gives rise to two characteristic electronic transitions:

A weak absorption band in the 270-300 nm region, resulting from the formally forbidden n → π* (n-to-pi-star) transition of the carbonyl group's non-bonding electrons.

A strong absorption band at shorter wavelengths, typically below 200 nm, corresponding to the allowed π → π* (pi-to-pi-star) transition.

The exact position (λₘₐₓ) and intensity (molar absorptivity, ε) of these absorptions can be influenced by the solvent used for the analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would be indispensable for the unambiguous structural elucidation of the various stereoisomers of this compound. However, a prerequisite for this analysis is the successful growth of single crystals of sufficient quality, a process that can be challenging. To date, no crystal structure for this compound has been deposited in scientific databases.

Should a suitable crystal be obtained, X-ray diffraction analysis would reveal the exact molecular geometry. This includes high-precision measurements of bond lengths, bond angles, and torsion angles within the molecule. For this compound, this analysis would definitively confirm the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the solid state. Furthermore, it would establish the relative stereochemistry of the substituents: the cis or trans relationship between the methyl groups and the carbaldehyde group, providing unequivocal proof of the specific diastereomer that has been crystallized.

Table 1: Hypothetical Molecular Geometry Parameters from X-ray Crystallography (Note: This table is illustrative of the data that would be obtained from X-ray crystallography; no published data is available for this compound.)

| Parameter | Description | Expected Information |

|---|---|---|

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | e.g., C=O, C-C, C-H distances. |

| Bond Angles (°) | The angle formed between three connected atoms. | e.g., C-C-C angles in the ring, O=C-C angle. |

| Torsion Angles (°) | The angle between planes through two sets of three atoms. | Defines the ring conformation and substituent orientation. |

| Stereochemistry | The 3D arrangement of atoms. | Confirmation of cis/trans and R/S configurations. |

The crystal structure data would also illuminate the packing of molecules in the crystal lattice. This allows for a detailed analysis of the intermolecular forces that stabilize the solid-state structure. While this compound lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the aldehyde oxygen atom could be present. The primary forces governing the crystal packing would likely be van der Waals interactions between the aliphatic ring systems. π-stacking interactions are not applicable to this saturated compound. Understanding these interactions is crucial for explaining physical properties like melting point and solubility.

This compound is a chiral molecule and is often synthesized as a racemic mixture (an equal mixture of enantiomers). Crystallization of such a mixture can result in one of three outcomes: a conglomerate (a mechanical mixture of enantiopure crystals), a racemic compound (where both enantiomers are ordered in the same crystal lattice), or a solid solution. X-ray crystallography can distinguish between these forms. In cases where a racemic compound crystallizes in a chiral space group, it may exhibit inversion twinning. This phenomenon requires specific data processing strategies during structure refinement to achieve an accurate final model of the crystal structure.

Chromatographic Separation and Analysis

Chromatography is a fundamental technique for the separation, identification, and purification of individual components from a mixture. For this compound, which exists as multiple isomers, chromatographic methods are essential for both analytical-scale quantification and preparative-scale isolation.

HPLC and its higher-resolution counterpart, UPLC, are powerful analytical tools for separating the diastereomers (cis and trans isomers) of this compound. A typical method would utilize a normal-phase or reversed-phase column. The separation would be optimized by systematically varying the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the isomeric peaks.

To separate the enantiomers, a chiral stationary phase (CSP) would be required. This specialized column contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. While no specific HPLC or UPLC methods have been published for this compound, the development of such a method would be a standard approach for its analysis.

Once an effective analytical separation is achieved via HPLC, the method can be scaled up to preparative chromatography. This technique is used to isolate and purify larger quantities of a specific isomer. By using a larger column and a higher flow rate, a mixture of isomers can be injected, and the separated fractions corresponding to each pure isomer can be collected as they elute from the system. This is a critical step for obtaining pure isomeric standards for further characterization and research. A patent has mentioned the use of preparative HPLC in the context of synthesizing related derivatives, indicating its utility in this chemical class. google.com

Computational Chemistry and Theoretical Studies of 2,4 Dimethylcyclohexane 1 Carbaldehyde

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying medium-sized organic molecules like 2,4-dimethylcyclohexane-1-carbaldehyde.

Geometry Optimization and Conformational Energy Calculations

The conformational landscape of this compound is complex due to the presence of three substituents on the cyclohexane (B81311) ring. The chair conformation is the most stable for the cyclohexane ring itself, but the relative orientations of the methyl and carbaldehyde groups (axial vs. equatorial) lead to various conformers with different energies.

Geometry optimization using DFT, for instance with the B3LYP functional and a 6-31G(d) basis set, can be used to find the minimum energy structure for each possible stereoisomer and conformer. For each isomer (e.g., cis,cis; cis,trans; trans,cis; trans,trans), the chair conformers with different substituent orientations would be modeled. The primary determinant of conformational stability in substituted cyclohexanes is the steric strain arising from 1,3-diaxial interactions. Groups in the axial position experience greater steric hindrance than those in the equatorial position.

In the case of this compound, the relative energies of the conformers would depend on the energetic cost of placing the methyl and carbaldehyde groups in axial positions. The larger the group, the greater the energetic penalty. Computational studies on analogous molecules, such as 1,3- and 1,4-dimethylcyclohexane, have established the energy differences between diaxial and diequatorial conformers. These studies show that conformers with equatorial substituents are significantly more stable.

Table 1: Illustrative Conformational Energy Data for Disubstituted Cyclohexanes (Analogous to this compound)

| Compound | Conformation | Relative Energy (kcal/mol) |

| cis-1,3-Dimethylcyclohexane | diequatorial | 0.00 |

| cis-1,3-Dimethylcyclohexane | diaxial | >5.4 |

| trans-1,3-Dimethylcyclohexane | axial/equatorial | 1.74 |

| trans-1,4-Dimethylcyclohexane | diequatorial | 0.00 |

| trans-1,4-Dimethylcyclohexane | diaxial | 3.48 |

Note: This table is based on data for dimethylcyclohexanes and serves to illustrate the expected energy differences for the conformers of this compound. The actual values would need to be calculated for the target molecule.

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Once the geometries are optimized, DFT calculations can provide detailed information about the electronic structure. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the reactivity of the molecule. For an aldehyde, the HOMO is typically associated with the oxygen lone pairs, while the LUMO is centered on the π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential (typically colored red) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the aldehydic proton.

Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for investigating reaction mechanisms. For this compound, this could include studying its oxidation to a carboxylic acid, reduction to an alcohol, or its participation in nucleophilic addition reactions. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, a complete energy profile of a reaction can be constructed. The transition state is a first-order saddle point on the potential energy surface, and its geometry and energy determine the activation barrier of the reaction. For example, in a nucleophilic addition to the carbonyl group, DFT could be used to model the approach of the nucleophile and the formation of the tetrahedral intermediate, identifying the transition state structure and its associated energy barrier.

Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic parameters, which can be invaluable for interpreting experimental data. For instance, the vibrational frequencies corresponding to the normal modes of the molecule can be calculated. The C=O stretching frequency of the carbaldehyde group is a particularly strong and characteristic band in the infrared (IR) spectrum, and its calculated value can be compared with experimental results. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and used to aid in the assignment of experimental spectra, which is especially useful for a molecule with several stereoisomers.

Higher-Level Ab Initio and Post-Hartree-Fock Calculations (e.g., MP2, G4, CCSD(T))

While DFT is a versatile method, for very high accuracy in energy calculations, higher-level ab initio methods are often employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), provide a more rigorous treatment of electron correlation. However, they are also significantly more computationally expensive.

For a molecule like this compound, these methods would be most practically applied to refine the energies of the most stable conformers identified by DFT. For example, single-point energy calculations using CCSD(T) on the DFT-optimized geometries can provide a "gold standard" benchmark for the relative conformational energies. Composite methods like G4 also aim to achieve high accuracy by combining calculations at different levels of theory and with different basis sets.

Molecular Dynamics and Monte Carlo Simulations for Conformational Landscapes

To explore the full conformational landscape of a flexible molecule like this compound, dynamic simulation methods are employed.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for the atoms of the molecule over time, providing a trajectory of how the molecule's geometry evolves. This can reveal the pathways of conformational change, such as the ring-flipping of the cyclohexane moiety. By running the simulation at a given temperature, the relative populations of different conformers can be observed and their thermodynamic properties can be calculated.

Monte Carlo (MC) simulations, on the other hand, explore the conformational space by making random changes to the molecule's geometry and accepting or rejecting these changes based on the resulting change in energy. This method is particularly effective for searching for the global minimum energy conformation and for mapping out the potential energy surface. For this compound, an MC simulation could identify all the stable chair and twist-boat conformers and their relative energies.

Both MD and MC simulations provide a more complete picture of the molecule's flexibility and the equilibrium between its various conformations than static geometry optimizations alone.

Hirshfeld Surface and Void Analysis for Supramolecular Assembly Insights

Hirshfeld surface analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), it is possible to identify and analyze the nature and extent of different intermolecular contacts.

For a molecule like this compound, the Hirshfeld surface would be expected to be dominated by van der Waals forces, primarily H···H, C···H/H···C, and O···H/H···O contacts. In a related study on N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, the Hirshfeld surface analysis revealed that H···H interactions accounted for the largest portion of the crystal packing, a finding that is anticipated to be similar for this compound due to its hydrogen-rich aliphatic structure. The presence of the aldehyde group introduces a polar region, and therefore, dipole-dipole interactions involving the carbonyl oxygen would also play a role in the supramolecular assembly.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For this compound, the fingerprint plot would likely show a large, diffuse region corresponding to H···H contacts and distinct "wings" representing C···H/H···C and O···H/H···O contacts. The relative contributions of these interactions would depend on the specific crystalline arrangement of the molecules.

Table 1: Representative Intermolecular Contacts and Their Predicted Contributions for this compound (based on analogous structures)

| Interaction Type | Predicted Contribution (%) | Description |

| H···H | 45-55 | Dominant van der Waals interactions due to the abundance of hydrogen atoms. |

| C···H/H···C | 15-25 | Interactions between the carbon backbone and surrounding hydrogen atoms. |

| O···H/H···O | 10-20 | Interactions involving the carbonyl oxygen, indicative of weak hydrogen bonding or dipole-dipole interactions. |

Void analysis is another computational technique that complements Hirshfeld surface analysis by quantifying the empty spaces within a crystal structure. The size and shape of these voids can influence the material's physical properties, such as its density and mechanical stability. A crystal with significant void spaces may be more susceptible to mechanical stress. For a relatively compact molecule like this compound, the crystal packing is expected to be efficient, with a low percentage of void volume, suggesting a mechanically stable crystal lattice. The calculation of crystal voids is performed by evaluating the volume of space in the unit cell that is not occupied by the electron density of the constituent molecules.

Theoretical Models for Chiral Symmetry Breaking Processes

The presence of two stereocenters in this compound gives rise to multiple stereoisomers. The study of how a particular chiral form might become dominant is the focus of theoretical models of chiral symmetry breaking. While specific models for this compound have not been detailed in the literature, general theoretical frameworks can be applied to understand potential chiral amplification scenarios, particularly during crystallization or in certain chemical reactions.

One of the foundational theoretical models for spontaneous chiral symmetry breaking is the Frank model . This model proposes a mechanism based on autocatalysis and mutual inhibition. In this scenario, a chiral product acts as a catalyst for its own formation (autocatalysis), while the presence of the opposite enantiomer inhibits this catalytic cycle. This feedback loop can amplify a small initial stochastic fluctuation in the concentration of one enantiomer, leading to a significant enantiomeric excess. For a compound like this compound, such a process could theoretically occur during crystallization from a solution, where the formation of a homochiral crystal nucleus could catalyze the addition of like-handed molecules.

Another relevant area of theoretical study is chiral amplification in chemical reactions, famously demonstrated by the Soai reaction . The Soai reaction is a well-documented example of an asymmetric autocatalytic reaction where the chiral product acts as a highly efficient catalyst for its own production. This leads to a dramatic amplification of a very small initial enantiomeric imbalance. While the Soai reaction involves a specific chemical system (the alkylation of pyrimidine-5-carbaldehyde (B119791) with diisopropylzinc), the underlying principles of autocatalysis and chiral amplification are broadly applicable. Theoretical models based on the kinetics of the Soai reaction can be used to simulate how a small initial chiral bias, potentially from a chiral initiator or even statistical fluctuations, can be amplified to produce a nearly enantiopure product.

These theoretical models provide a conceptual basis for understanding how a racemic or near-racemic mixture of this compound stereoisomers could, under specific conditions, evolve to a state of high enantiomeric purity. The key elements in these models are feedback mechanisms where the chirality of the products influences the chirality of subsequent products.

Emerging Research Directions and Applications

Role as Chiral Building Blocks or Auxiliaries

Chiral building blocks, or synthons, are foundational to the asymmetric synthesis of complex molecules like natural products and pharmaceuticals. The stereochemically defined framework of cyclohexane (B81311) derivatives, such as 2,4-Dimethylcyclohexane-1-carbaldehyde, makes them ideal candidates for this role. The presence of multiple stereocenters allows for the generation of a diverse array of stereoisomers, each serving as a potential starting point for intricate molecular architectures.

Organocatalytic domino or cascade reactions have become a powerful strategy for constructing complex molecular frameworks from simple, readily available precursors. nih.gov Research has demonstrated the asymmetric synthesis of highly functionalized cyclohexanes bearing five contiguous stereocenters through one-pot organocatalytic sequences. nih.gov These processes, which can involve a series of Michael additions and 1,2-additions, yield products with excellent control over both diastereoselectivity and enantioselectivity. nih.gov The resulting highly substituted cyclohexane structures are common features in many natural products and bioactive compounds, highlighting the importance of cyclohexane-based chiral building blocks in medicinal chemistry and drug discovery. nih.gov

Development of New Catalytic Systems utilizing Cyclohexane-based Ligands

The rigid and well-defined conformational nature of the cyclohexane ring makes it an excellent scaffold for the design of chiral ligands used in asymmetric catalysis. These ligands coordinate with metal centers to create a chiral environment that can induce high levels of stereoselectivity in a variety of chemical transformations.

A notable example is the development of P,N-ligands that incorporate a chiral cyclohexane backbone. dicp.ac.cn These ligands have been successfully synthesized and applied in palladium-catalyzed asymmetric allylic alkylations and rhodium-catalyzed asymmetric hydrogenation of arylalkenes. dicp.ac.cn The synthesis often involves the chiral resolution of a precursor like (±)-trans-2-pyridylcyclohexanol, followed by functionalization to introduce the phosphine (B1218219) group. dicp.ac.cn The performance of these ligands is highly dependent on the steric nature of the substituents on the phosphorus atom, as demonstrated in the asymmetric hydrogenation of α-phenylcinnamic acid. dicp.ac.cn

| Ligand (R group) | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|

| H | >99 | 53 | R |

| Ph | >99 | 85 | R |

| Cy | >99 | 90 | R |

| i-Pr | >99 | 93 | R |

Similarly, N,N'-dioxide ligands and CyPHOX ligands, which replace a planar aryl group with a chiral cyclohexane scaffold, have been efficiently prepared and utilized in asymmetric catalysis. researchgate.netrsc.org The development of these ligand types expands the toolbox available to synthetic chemists for achieving high enantioselectivity in metal-catalyzed reactions. researchgate.netnih.gov The success of these systems underscores a key design principle: embedding chirality within the ligand backbone, particularly a conformationally restricted one like a cyclohexane ring, can effectively translate stereochemical information to the catalytic active site.

Advanced Reaction Design Principles for Cyclohexane Carbaldehydes

The carbaldehyde functional group on the cyclohexane ring is a versatile handle for a wide range of chemical transformations. Advanced reaction design principles leverage this reactivity to build molecular complexity in a controlled manner. Cyclohexane carbaldehyde readily undergoes reactions typical of aldehydes, including nucleophilic addition and oxidation.

Key reactions and their principles include:

Nucleophilic Addition: Reagents like Grignard reagents (e.g., PhMgBr) add to the carbonyl carbon to form secondary alcohols. Subsequent acidic workup provides the final alcohol product. youtube.comyoutube.com

Oxidation: Mild oxidizing agents, such as Tollens' reagent (an ammoniacal solution of silver nitrate), can oxidize the aldehyde to a carboxylate salt without affecting other parts of the molecule. youtube.comyoutube.com

Condensation Reactions: Reaction with amine derivatives, such as semicarbazide (B1199961) in the presence of a weak acid, leads to the formation of semicarbazones. askiitians.comvedantu.com This reaction is pH-dependent and proceeds through nucleophilic attack by the terminal amine of the semicarbazide, followed by dehydration. vedantu.com

Acetal Formation: In the presence of excess alcohol (e.g., ethanol) and an acid catalyst, cyclohexane carbaldehydes are converted into the corresponding acetals. The reaction first forms a hemiacetal intermediate, which then reacts with a second molecule of alcohol. youtube.comyoutube.com

Reduction: The Clemmensen reduction, using zinc amalgam (Zn(Hg)) and dilute hydrochloric acid, can reduce the aldehyde group completely to a methyl group (CH₃). youtube.comyoutube.com

Modern synthetic methods are also being applied to create and modify these structures. For example, metal-free radical hydroformylation techniques have been developed to convert sterically hindered alkenes into cyclic carbaldehydes, offering a sustainable alternative to traditional methods that use syngas (CO/H₂). acs.org Stereoselectivity is a crucial consideration in these reactions, as the approach of the nucleophile to the carbonyl group can be influenced by the existing stereocenters on the cyclohexane ring, leading to the preferential formation of one diastereomer over another. masterorganicchemistry.com

Interdisciplinary Research with Computational and Experimental Methods

The synergy between computational modeling and experimental work is crucial for understanding and predicting the behavior of complex molecules like this compound. Conformational analysis, aided by computational chemistry, provides deep insights into the stability and reactivity of different isomers and conformers. sapub.org

For disubstituted cyclohexanes, such as the cis- and trans-isomers of 1,2-dimethylcyclohexane, computational tools like the Avogadro molecular modeling program can be used to construct and optimize molecular structures. sapub.org By calculating the potential energy of different conformations (e.g., chair, boat), researchers can predict the most stable arrangement. For instance, calculations can confirm that for trans-1,2-dimethylcyclohexane, the di-equatorial conformation is significantly more stable than the di-axial conformation due to the avoidance of unfavorable 1,3-diaxial interactions. sapub.org

These computational predictions are then validated through experimental techniques. This interdisciplinary approach allows for a rational design of synthetic routes and catalysts. By understanding the three-dimensional structure and electronic properties of the substrate and catalyst, reaction conditions can be optimized to favor the desired stereoisomeric product. This is particularly important in the development of stereoselective reactions where subtle energy differences between transition states determine the stereochemical outcome. sapub.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.